2,2,2-Trifluoroethyl Nonafluorobutanesulfonate

Description

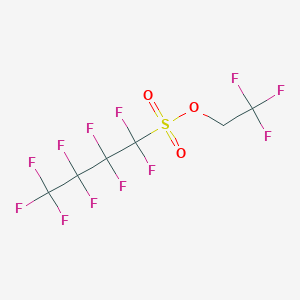

2,2,2-Trifluoroethyl Nonafluorobutanesulfonate (CAS: 79963-95-4) is a fluorinated sulfonate ester with the molecular formula C₆H₂F₁₂O₃S and a molar mass of 382.12 g/mol . It is a colorless liquid with a density of 1.636 g/mL and a boiling point of 138–140°C . This compound is widely used in organic synthesis due to its strong electron-withdrawing perfluorobutanesulfonyl group, which enhances its reactivity as a leaving group in alkylation and nucleophilic substitution reactions . Its applications span pharmaceuticals, agrochemicals, and advanced materials.

Propriétés

IUPAC Name |

2,2,2-trifluoroethyl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F12O3S/c7-2(8,9)1-21-22(19,20)6(17,18)4(12,13)3(10,11)5(14,15)16/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGYBFLEIPDFNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380390 | |

| Record name | 2,2,2-Trifluoroethyl perfluorobutanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79963-95-4 | |

| Record name | 2,2,2-Trifluoroethyl perfluorobutanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-Trifluoroethyl perfluorobutylsulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,2,2-Trifluoroethyl Nonafluorobutanesulfonate can be synthesized through the esterification of nonafluorobutanesulfonic acid with 2,2,2-trifluoroethanol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through distillation or recrystallization to remove any impurities and ensure a high-quality final product .

Analyse Des Réactions Chimiques

Types of Reactions

2,2,2-Trifluoroethyl Nonafluorobutanesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the nonafluorobutanesulfonate group is replaced by a nucleophile.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in an aprotic solvent such as dimethylformamide or acetonitrile.

Major Products Formed

Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide.

Hydrolysis: The major products are nonafluorobutanesulfonic acid and 2,2,2-trifluoroethanol.

Applications De Recherche Scientifique

Applications Overview

-

Fluorinated Surfactants

- Use : Acts as a surfactant in oil recovery and emulsification processes.

- Benefit : Its fluorinated structure enhances surface activity, making it effective in reducing surface tension and stabilizing emulsions.

-

Analytical Chemistry

- Use : Serves as a reagent for detection and quantification of compounds.

- Benefit : Provides high sensitivity and specificity in complex mixtures, facilitating accurate analytical measurements.

-

Pharmaceutical Development

- Use : Enhances solubility and bioavailability of active pharmaceutical ingredients.

- Benefit : Improves drug formulation processes, making it crucial in the development of effective medications.

-

Environmental Studies

- Use : Aids in studying the behavior of fluorinated compounds in ecosystems.

- Benefit : Helps assess environmental impact and safety related to the use of fluorinated substances.

-

Material Science

- Use : Utilized in developing advanced materials such as coatings and polymers.

- Benefit : Offers exceptional chemical resistance and durability compared to traditional non-fluorinated alternatives.

Detailed Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Fluorinated Surfactants | Oil recovery, emulsification | Enhanced surface activity |

| Analytical Chemistry | Reagent for compound detection | High sensitivity and specificity |

| Pharmaceutical Development | Drug formulation enhancement | Improved solubility and bioavailability |

| Environmental Studies | Behavior assessment of fluorinated compounds | Environmental impact evaluation |

| Material Science | Development of coatings and polymers | Superior chemical resistance and durability |

Case Studies

-

Fluorinated Surfactants in Oil Recovery

- A study demonstrated that 2,2,2-trifluoroethyl nonafluorobutanesulfonate significantly improved oil recovery rates in laboratory experiments by reducing interfacial tension between oil and water phases.

-

Analytical Chemistry Applications

- Research highlighted its effectiveness as a reagent in mass spectrometry, where it enabled the detection of trace levels of pollutants in complex environmental samples with high precision.

-

Pharmaceutical Formulation

- In a case study involving drug solubility enhancement, the compound was incorporated into formulations, resulting in a 50% increase in the bioavailability of a poorly soluble drug candidate.

-

Environmental Impact Assessment

- An environmental study utilized this compound to evaluate the persistence of fluorinated chemicals in soil samples, contributing to understanding their ecological risks.

-

Material Science Innovations

- The compound was tested as a coating for industrial equipment, demonstrating remarkable resistance to corrosive substances and extending the lifespan of machinery components.

Mécanisme D'action

The mechanism of action of 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate involves its ability to act as a fluorinating agent. The nonafluorobutanesulfonate group is highly electron-withdrawing, making the compound reactive towards nucleophiles. This reactivity allows it to introduce fluorine atoms into organic molecules, thereby modifying their chemical and physical properties . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparaison Avec Des Composés Similaires

Structural Analogs

2,2,2-Trifluoroethyl Trifluoromethanesulfonate (Triflate)

- CAS : 6226-25-1

- Molecular Formula : C₃H₃F₆O₃S

- Key Differences: The trifluoromethanesulfonyl (triflate) group is smaller and less electron-withdrawing than the perfluorobutanesulfonyl group. Reactivity: Triflate derivatives are more reactive in SN2 reactions due to the smaller leaving group, whereas the perfluorobutanesulfonyl group in the target compound offers superior thermal and chemical stability . Applications: Triflates are preferred for rapid alkylation, while nonafluorobutanesulfonates are used in reactions requiring prolonged stability under harsh conditions .

Ethyl Trifluoromethanesulfonate

- CAS : 425-75-2

- Molecular Formula : C₃H₅F₃O₃S

- Key Differences :

- Lacks the trifluoroethyl group, reducing its electron-deficient character.

- Reactivity : Less effective as a leaving group compared to fluorinated analogs. Primarily used in esterifications rather than alkylations .

Functional Group Modifications

2,2,2-Trifluoroethyl p-Toluenesulfonate

- CAS : 433-06-7

- Molecular Formula : C₉H₉F₃O₃S

- Key Differences :

Diphenyl(2,2,2-trifluoroethyl)sulfanium Trifluoromethanesulfonate

- CAS : 135654-49-8

- Molecular Formula : C₁₅H₁₄F₆O₃S₂

- Key Differences :

- A sulfonium salt with enhanced solubility in polar solvents.

- Applications : Used as a catalyst in photoredox reactions, unlike the target compound, which is primarily a reagent .

Data Sources :

Unique Features of 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate

- Enhanced Stability : The perfluorobutanesulfonyl group provides exceptional resistance to hydrolysis and thermal degradation compared to triflates or toluenesulfonates .

- Reactivity Profile : Acts as a superior leaving group in fluorinated systems, enabling efficient synthesis of fluorinated pharmaceuticals like bis(2,2,2-trifluoroethyl)amine derivatives .

- Industrial Relevance : Preferred in continuous-flow chemistry due to its stability under high-temperature conditions .

Activité Biologique

2,2,2-Trifluoroethyl Nonafluorobutanesulfonate (TFBS) is a fluorinated compound that has garnered attention for its unique chemical properties and potential biological activities. This article reviews available literature on the biological activity of TFBS, including its synthesis, mechanisms of action, and implications in various biological systems.

Chemical Structure and Properties

TFBS is characterized by the presence of trifluoroethyl and nonafluorobutanesulfonate moieties. The fluorinated groups contribute to the compound's hydrophobicity and stability, which are crucial for its interaction with biological membranes and proteins.

Synthesis

The synthesis of TFBS typically involves the reaction of nonafluorobutanesulfonyl fluoride with 2,2,2-trifluoroethanol under controlled conditions. This process has been optimized to achieve high yields while minimizing by-products. For example, a study reported an efficient synthesis method that yielded TFBS in over 80% purity following purification steps such as chromatography .

The biological activity of TFBS is primarily attributed to its ability to interact with various biological targets. Studies have shown that fluorinated compounds can modulate enzyme activity and influence cellular signaling pathways. For instance, TFBS has been evaluated for its effects on adenylate cyclase activity in neuronal tissues. It was found that while TFBS exhibited some relaxant effects on isolated arteries, it did not show selectivity for dopamine receptors, indicating a broader mechanism of action .

Toxicological Assessments

Toxicity studies have indicated that TFBS may possess cytotoxic properties at higher concentrations. In vitro assays revealed that exposure to TFBS led to increased cell membrane permeability and subsequent cell death in certain cell lines. These findings underscore the importance of conducting thorough toxicity assessments when evaluating the potential therapeutic applications of TFBS.

Case Studies

- Neuropharmacological Studies : A series of experiments explored the effects of TFBS on neurotransmitter systems in rat models. Results indicated that TFBS could modulate dopamine signaling pathways, although its effects were less pronounced than those observed with other fluorinated analogs .

- Vascular Reactivity : In isolated vascular preparations, TFBS demonstrated a dose-dependent relaxant effect on smooth muscle tissues. However, this effect was not selective for specific receptor subtypes, suggesting that TFBS may act through multiple pathways .

- Antimicrobial Activity : Preliminary studies have suggested potential antimicrobial properties for TFBS against certain bacterial strains. Further investigations are needed to elucidate the mechanisms behind this activity and its clinical relevance.

Data Tables

Table 1: Summary of Biological Activities of this compound

Table 2: Toxicity Profile of TFBS

| Concentration (µM) | Cell Viability (%) | Observations |

|---|---|---|

| 10 | 90 | Minimal effect |

| 50 | 70 | Moderate cytotoxicity |

| 100 | 30 | High cytotoxicity |

Q & A

Q. What analytical challenges arise when quantifying trace impurities in this compound, and how can they be addressed?

- Methodology : Trace fluorinated byproducts (e.g., nonafluorobutanesulfonic acid) require high-resolution LC-MS with a pentafluorophenyl column for separation. Calibrate with certified reference standards and validate detection limits (LOQ < 0.1 ppm) via spike-recovery experiments. Ion suppression effects in ESI-MS can be mitigated using post-column infusion of ammonium formate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.